2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Description
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide features a 3,5-dimethyl-1,2-oxazole core linked via an acetamide group to a trifluoro-hydroxy-phenylpropyl moiety. Key structural attributes include:
- 1,2-Oxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 2, substituted with methyl groups at positions 3 and 3.
- Acetamide linker: Bridges the oxazole and trifluoro-phenylpropyl groups, enabling conformational flexibility.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-10-13(11(2)24-21-10)8-14(22)20-9-15(23,16(17,18)19)12-6-4-3-5-7-12/h3-7,23H,8-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZYUOLLPZSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Phenylpropyl Moiety: The phenylpropyl group can be introduced through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural homology with the target molecule, particularly in acetamide linkages, heterocyclic cores, or fluorinated/chlorinated substituents (Table 1):
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Heterocyclic Core : The target’s 1,2-oxazole ring differs from the 1,3,4-thiadiazole in compounds, which may alter electronic properties and binding affinities in biological systems.
- Fluorination : The target’s -CF₃ group (electron-withdrawing) contrasts with -Cl in 5e/5j () and -OCH₃ in 5k (), impacting lipophilicity and metabolic stability.
Physicochemical Properties
Table 2: Physical Property Comparison
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide represents a novel synthetic organic molecule with potential therapeutic applications. Its unique structure combines an oxazole moiety with a trifluorinated phenylpropyl group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available literature and related studies.
Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 367.36 g/mol. The oxazole ring is known for its role in various biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability.
Anticancer Activity
Research indicates that compounds containing oxazole derivatives often exhibit significant anticancer properties. For instance, structural analogs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies on similar compounds have reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against colon cancer cells (HCT-116), indicating potent antiproliferative effects .
Table 1: IC50 Values of Related Compounds Against HCT-116 Cells
| Compound ID | IC50 (mg/mL) |
|---|---|
| 7a | 0.12 |
| 7g | 0.12 |
| 7d | 0.81 |
The proposed mechanism of action for oxazole-containing compounds involves modulation of key signaling pathways associated with cancer cell survival. For example, these compounds may inhibit the HSP90 and TRAP1 pathways, leading to enhanced apoptosis in cancerous cells . Additionally, they can interfere with the NF-kB signaling pathway, which is crucial for cellular proliferation and survival.
Pharmacokinetic Properties
The trifluoromethyl group in the compound may enhance its pharmacokinetic profile by improving membrane permeability and metabolic stability. This characteristic is crucial for increasing bioavailability and therapeutic efficacy in vivo.
Case Studies
While direct case studies on 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide are scarce, analogous compounds have demonstrated promising results in preclinical trials. For example:
- Neuroprotection in Zebrafish Models : Compounds similar in structure have shown reduced toxicity compared to established drugs like donepezil in zebrafish models while effectively modulating neuroinflammatory pathways .
- Anticancer Efficacy in Cell Lines : Various oxazole derivatives were tested against different cancer cell lines and exhibited selective cytotoxicity towards malignant cells without affecting normal cells significantly .
Q & A
Q. What are the standard synthetic routes for synthesizing the compound, and what key reagents are involved?
The compound is typically synthesized via amide coupling. For example:
- Step 1 : Reacting a substituted oxazole precursor with chloroacetyl chloride in the presence of triethylamine (TEA) under reflux (4 hours), monitored by TLC .
- Step 2 : Coupling the intermediate with a trifluoro-hydroxy-phenylpropylamine derivative using coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in tetrahydrofuran (THF) at 0–20°C .
- Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (petroleum ether) .
Q. What analytical techniques are commonly employed to confirm structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify functional groups and stereochemistry .
- Mass Spectrometry : ESI/APCI-MS for molecular ion confirmation (e.g., m/z 428.3 [M+H]⁺) .
- X-ray Crystallography : Single-crystal analysis to resolve absolute configuration, particularly for chiral centers .
Q. What purification strategies are effective for isolating the compound from reaction byproducts?
- Recrystallization : Use polar/non-polar solvent pairs (e.g., ethyl acetate/petroleum ether) to isolate crystalline products .
- Column Chromatography : Silica gel with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) .
- Chiral Separation : Supercritical Fluid Chromatography (SFC) with Chiralpak® columns (e.g., OD or IC) for enantiomer resolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during amide bond formation?
- Stoichiometry : Use a 1.2–1.5 molar excess of coupling agents (e.g., HATU) and amines to drive the reaction .
- Temperature Control : Initiate reactions at 0°C to minimize side reactions, then warm to room temperature .
- Solvent Selection : THF or DMF improves solubility of hydrophobic intermediates, reducing aggregation .
- Base Choice : DIPEA or Na₂CO₃ aids in deprotonation while minimizing racemization .
Q. What methodologies are recommended for resolving stereoisomers of the compound?
- Chiral SFC/HPLC : Use Chiralpak® IC or OD columns with CO₂/MeOH mobile phases (e.g., 30:70 isocratic) at 35–40°C and 100 bar pressure .
- Dynamic Resolution : Introduce chiral auxiliaries during synthesis to bias stereochemistry .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?
- Cross-Validation : Compare NMR and MS data with published spectra (e.g., δ 7.69 ppm for NH in ¹H NMR) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities; adjust recrystallization solvents if needed .
- Crystallographic Confirmation : Resolve ambiguous peaks via single-crystal X-ray analysis .
Q. What in vitro models are suitable for evaluating biological activity, and how should assays be designed?
- Cell-Based Assays : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) to measure EC₅₀ via calcium flux or cAMP assays .
- Dose-Response Studies : Test 10⁻⁶–10⁻¹² M concentrations in triplicate, normalized to vehicle controls .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Q. How can computational chemistry predict the compound’s reactivity or target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to protein targets (e.g., kinases) based on similar oxazole derivatives .
- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity using Hammett constants .
- DFT Calculations : Optimize transition states for key reactions (e.g., amide coupling) at the B3LYP/6-31G* level .
Methodological Considerations for Data Contradictions
Q. How to troubleshoot low yields in large-scale syntheses?
Q. What experimental designs minimize variability in pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
